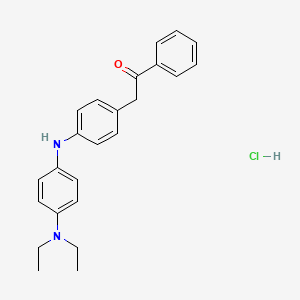

2-(4-(4-(Diethylamino)phenylamino)phenyl)-1-phenylethanone, hydrochloride

Description

NSC-40331 is a compound identified as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is involved in the transfer of lipoprotein particles and neutral lipids between high-density lipoprotein and low-density lipoprotein. This compound has shown potential in treating dyslipidemic conditions and related complications .

Properties

CAS No. |

6312-41-0 |

|---|---|

Molecular Formula |

C24H27ClN2O |

Molecular Weight |

394.9 g/mol |

IUPAC Name |

2-[4-[4-(diethylamino)anilino]phenyl]-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C24H26N2O.ClH/c1-3-26(4-2)23-16-14-22(15-17-23)25-21-12-10-19(11-13-21)18-24(27)20-8-6-5-7-9-20;/h5-17,25H,3-4,18H2,1-2H3;1H |

InChI Key |

ACVBBILJICBIFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC2=CC=C(C=C2)CC(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of NSC-40331 involves ligand-based pharmacophore modeling and quantitative structure-activity relationship analysis. These methods help in identifying the structural requirements for potent cholesteryl ester transfer protein inhibitors. The synthetic exploration of NSC-40331 was guided by these pharmacophore models .

Chemical Reactions Analysis

NSC-40331 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-40331 has been extensively studied for its potential applications in scientific research. It has shown promise in the field of medicinal chemistry as a cholesteryl ester transfer protein inhibitor. This compound has been used to guide the synthetic exploration of new series of cholesteryl ester transfer protein inhibitors. Additionally, NSC-40331 has been investigated for its potential use in treating dyslipidemic conditions and related complications .

Mechanism of Action

The mechanism of action of NSC-40331 involves its ability to inhibit cholesteryl ester transfer protein. This inhibition disrupts the transfer of lipoprotein particles and neutral lipids between high-density lipoprotein and low-density lipoprotein. The molecular targets and pathways involved in this process include the binding of NSC-40331 to the cholesteryl ester transfer protein binding pocket, which prevents the transfer of lipoprotein particles .

Comparison with Similar Compounds

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.